molecular formula C18H21F3O5 B1230948 (E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid

(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid

Cat. No.: B1230948
M. Wt: 374.4 g/mol
InChI Key: ZWAVGFSZMACJHA-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]-5-heptenoic acid is a medium-chain fatty acid.

Scientific Research Applications

Alkaline Stability and Intramolecular Hydride Transfer

(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid demonstrates remarkable stability under alkaline conditions. Studies have shown an unexpected intramolecular hydride transfer from a carbon atom with a trifluoromethyl substituent. This suggests potential applications in chemical reactions where stability and specific intramolecular interactions are crucial (Longridge & Nicholson, 1990).

Synthesis and Biological Properties in Medicinal Chemistry

This compound has been studied in the context of medicinal chemistry. A notable example is its role in the synthesis and pharmacological evaluation of thromboxane receptor antagonist/synthase inhibitors. These compounds have potential therapeutic applications, such as in cardiovascular diseases (Faull et al., 1995).

Applications in Solar Energy Conversion

The compound has been explored in the synthesis of donor-acceptor organic dyes for solar cell devices. Its variations have been tested in dye-sensitized solar cells, indicating its role in enhancing the efficiency and stability of these cells (Robson et al., 2013).

Synthesis of Luminescent Molecular Crystals

This compound has been utilized in the synthesis of luminescent molecular crystals. These crystals exhibit stable photoluminescence, making them valuable for applications in materials science and photonics (Zhestkij et al., 2021).

Quantum Chemistry and Molecular Docking Studies

The compound and its derivatives have been studied using quantum chemistry descriptors and molecular docking. These studies provide insights into its antioxidant activity, structural properties, and potential applications in drug design and molecular modeling (Ardjani & Mekelleche, 2016).

Properties

Molecular Formula

C18H21F3O5

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C18H21F3O5/c19-18(20,21)17-25-11-12(7-3-1-2-4-10-15(23)24)16(26-17)13-8-5-6-9-14(13)22/h1,3,5-6,8-9,12,16-17,22H,2,4,7,10-11H2,(H,23,24)/b3-1+

InChI Key

ZWAVGFSZMACJHA-HNQUOIGGSA-N

Isomeric SMILES

C1C(C(OC(O1)C(F)(F)F)C2=CC=CC=C2O)C/C=C/CCCC(=O)O

SMILES

C1C(C(OC(O1)C(F)(F)F)C2=CC=CC=C2O)CC=CCCCC(=O)O

Canonical SMILES

C1C(C(OC(O1)C(F)(F)F)C2=CC=CC=C2O)CC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid
Reactant of Route 2
(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid
Reactant of Route 3
(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid
Reactant of Route 4
(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid
Reactant of Route 5
(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid
Reactant of Route 6
(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid

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